4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-
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Overview
Description
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidinone core, a naphthyridine moiety, and an isoindolone group
Preparation Methods
The synthesis of 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperidinone core, followed by the introduction of the naphthyridine and isoindolone groups through a series of condensation and substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert nitro groups to amines, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Condensation: This reaction can form new carbon-carbon or carbon-heteroatom bonds, often using reagents like aldehydes, ketones, or amines.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or extended molecular frameworks.
Scientific Research Applications
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cellular responses.
Comparison with Similar Compounds
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- can be compared with other similar compounds, such as:
4-Piperidinone, 1-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-: This compound has a similar structure but differs in the position and type of substituents, leading to different chemical and biological properties.
4-Piperidinone derivatives: Various derivatives with different substituents on the piperidinone core can exhibit unique reactivity and applications.
Naphthyridine-based compounds: These compounds share the naphthyridine moiety and can have similar biological activities but differ in their overall structure and properties.
Properties
CAS No. |
103255-82-9 |
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Molecular Formula |
C23H18ClN5O5 |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-6-nitro-3-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H18ClN5O5/c24-19-5-1-13-2-6-20(26-22(13)25-19)28-18(12-21(31)27-9-7-15(30)8-10-27)16-4-3-14(29(33)34)11-17(16)23(28)32/h1-6,11,18H,7-10,12H2 |
InChI Key |
AXKCAYVSDONYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C(=O)CC2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl |
Origin of Product |
United States |
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